molecular formula C30H41ClN2O2 B12897772 1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol CAS No. 6299-19-0

1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol

Cat. No.: B12897772
CAS No.: 6299-19-0
M. Wt: 497.1 g/mol
InChI Key: RULCLGHIEIJARM-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol is a chemical compound with the molecular formula C30H41ClN2O2 and a molecular weight of 497.121 This compound is known for its unique structure, which includes a quinoline core substituted with a chlorophenyl group, a methoxy group, and a dihexylaminoethanol moiety

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 4-chlorobenzaldehyde with 2-amino-6-methoxyquinoline under acidic conditions to form the intermediate compound. This intermediate is then reacted with dihexylamine and ethanol to yield the final product .

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide to introduce different substituents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Scientific Research Applications

1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation, apoptosis, or immune responses .

Comparison with Similar Compounds

1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

6299-19-0

Molecular Formula

C30H41ClN2O2

Molecular Weight

497.1 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-6-methoxyquinolin-4-yl]-2-(dihexylamino)ethanol

InChI

InChI=1S/C30H41ClN2O2/c1-4-6-8-10-18-33(19-11-9-7-5-2)22-30(34)27-21-29(23-12-14-24(31)15-13-23)32-28-17-16-25(35-3)20-26(27)28/h12-17,20-21,30,34H,4-11,18-19,22H2,1-3H3

InChI Key

RULCLGHIEIJARM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)CC(C1=CC(=NC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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